molecular formula C20H22BrClN2OS B2491891 3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101776-55-9

3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2491891
CAS No.: 1101776-55-9
M. Wt: 453.82
InChI Key: HJRXJDBKCDUQOG-UHFFFAOYSA-M
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Description

3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H22BrClN2OS and its molecular weight is 453.82. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Potential

The compound has shown promising results in the realm of antineoplastic agents. A study by Potikha and Brovarets (2020) highlights the synthesis of similar compounds and their significant antitumor activity. Their research found that these compounds exhibited high antitumor potential on 60 human cancer cell lines (Potikha & Brovarets, 2020).

Structural and Reactivity Studies

Research on compounds structurally related to 3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide provides insights into their properties and potential applications. Studies by Lah et al. (2000), and Billi et al. (2000) explored the structural characteristics and reactivity of similar compounds, which can be crucial for understanding their application in various fields of chemistry and pharmacology (Lah et al., 2000); (Billi et al., 2000).

Synthesis and Biological Activities

Further research by Knak et al. (2015), and Guseinov et al. (2020) focuses on the synthesis of similar compounds and their potential biological activities. These studies contribute to understanding the wider applications of such compounds in medicinal chemistry and drug development (Knak et al., 2015); (Guseinov et al., 2020).

Applications in Plant Growth Regulation

The compound and its analogs have been explored for their impact on plant growth. Research by Slyvka et al. (2022) demonstrated the effects of similar compounds on the physiological development of seedlings, indicating potential applications in agriculture and plant sciences (Slyvka et al., 2022).

Crystallographic and Supramolecular Studies

Studies focused on the crystal structure and supramolecular assembly of related compounds are crucial for understanding their chemical behavior. Research by Praveen et al. (2014) is an example of this, providing valuable insights into the structural aspects of these compounds (Praveen et al., 2014).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN2OS.BrH/c1-14-5-3-6-18(15(14)2)22-13-20(24,16-7-9-17(21)10-8-16)23-11-4-12-25-19(22)23;/h3,5-10,24H,4,11-13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRXJDBKCDUQOG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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